6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine
Overview
Description
6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrimidine moiety suggests potential biological activity, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine typically involves the reaction of 6-chloropyrimidine with 3-aminopyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) in DMF.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(3-methoxypropylamino)pyrimidine
- 4-Chloro-6-isopropylaminopyrimidine
Uniqueness
6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine is unique due to its dual pyrimidine and pyridine structure, which provides a versatile scaffold for chemical modifications. This duality allows for a wide range of biological activities and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-(6-chloropyrimidin-4-yl)oxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-9(14-5-13-7)15-8-2-1-6(11)4-12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPXHRADGNWSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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